molecular formula C34H52N2O4 B1329266 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine CAS No. 32687-78-8

1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine

Cat. No. B1329266
CAS RN: 32687-78-8
M. Wt: 552.8 g/mol
InChI Key: HCILJBJJZALOAL-UHFFFAOYSA-N
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Description

1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine is a chemical compound with the molecular formula C34H52N2O4 . It is a metal polymer deactivator containing a hindered phenolic structure .


Molecular Structure Analysis

The molecular weight of this compound is 552.7877 . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 11 freely rotating bonds .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 652.6±55.0 °C at 760 mmHg, and a flash point of 348.5±31.5 °C . It has a molar refractivity of 163.4±0.3 cm3, a polar surface area of 99 Å2, and a molar volume of 524.5±3.0 cm3 .

Scientific Research Applications

Polymer Stabilization

1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine serves as a crucial polymer stabilizer with dual functions as a metal deactivator and antioxidant. Its crystal polymorphism is significant, especially the existence of a second polymorph that transforms below 205°C. This polymorphism is essential for controlling polymer additive behavior and dispersion in polymer compounds (Cogen & Hilmer, 2008).

Synthesis and Structural Analysis

In the synthesis of related compounds, 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine is involved in various chemical reactions. For example, the synthesis of N,N-bis(4-tert-butylphenyl)hydroxylamine by reduction with hydrazine hydrate, and the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing sterically hindered compounds (Golubev, Tkachev, & Sen', 2014); (Kelarev, Koshelev, & Silin, 1997).

Reaction Studies and Mechanism Analysis

Studies on the reaction mechanisms involving 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine have been conducted. For instance, investigations into the cleavage of C–S bonds during hydrazination and the formation of certain complex molecules through various chemical reactions offer insights into the chemical behavior and applications of these compounds (Nordin, Ariffin, Daud, & Sim, 2016).

Chemical Synthesis and Characterization

The compound is also used in the synthesis and characterization of novel chemical entities. Examples include the preparation of bis(pyridine-2(1H)-thiones) and their derivatives, which involves reactions with different hydrazines (Sanad, Abdel-fattah, Attaby, & Elneairy, 2019).

Electron Transfer and Radical Studies

The compound plays a role in studies related to electron transfer rates and radical cation formation. Investigations in this area contribute to the understanding of intramolecular electron transfer and the chemical behavior of radical ions (Nelsen, Ismagilov, & Powell, 1997).

properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N2O4/c1-31(2,3)23-17-21(18-24(29(23)39)32(4,5)6)13-15-27(37)35-36-28(38)16-14-22-19-25(33(7,8)9)30(40)26(20-22)34(10,11)12/h17-20,39-40H,13-16H2,1-12H3,(H,35,37)(H,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCILJBJJZALOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027979
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide
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Molecular Weight

552.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide
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Product Name

1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine

CAS RN

32687-78-8
Record name N,N′-Bis[3-(3′,5′-di-tert-butyl-4′-hydroxyphenyl)propionyl]hydrazine
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Record name 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine
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Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide
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Record name 2',3-bis[[3-[3,5-di-tert-butyl-4-hydroxyphenyl]propionyl]]propionohydrazide
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Record name 1,2-BIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMOYL)HYDRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
JM Cogen, AJ Hilmer - Polymer degradation and stability, 2008 - Elsevier
The important polymer stabilizer, 1,2-bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine, which serves a dual role as a metal deactivator and antioxidant, is shown to have crystal …
Number of citations: 9 www.sciencedirect.com
MO Liu, HF Lin, MC Yang, MJ Lai, CC Chang, PL Shiao… - Materials Letters, 2007 - Elsevier
We have successfully synthesized and pelletized metallocene-catalyzed cycloolefin copolymers (mCOCs). Furthermore, their thermal oxidation, dynamic mechanical and rheological …
Number of citations: 26 www.sciencedirect.com
H Tan, L Yang, Y Huang, L Tao… - Environmental Science & …, 2021 - ACS Publications
Synthetic antioxidants represent a complex group of additive chemicals broadly used in consumer products. While traditional antioxidants such as 2,6-di-tert-butyl-4-methylphenol (BHT) …
Number of citations: 25 pubs.acs.org
S Tang, X Sun, X Qiao, W Cui, F Yu… - Environmental …, 2022 - ACS Publications
Gestational exposure to environmental chemicals and subsequent permeation through the placental barrier represents potential health risks to both pregnant women and their fetuses. …
Number of citations: 16 pubs.acs.org
M Jedrzejczyk, T Makowski, M Svyntkivska… - Cellulose, 2019 - Springer
Electrical conductivity was imparted to a cotton fabric through thermal reduction of graphene oxide. The reduction was enhanced by commercial antioxidants used in the plastics industry…
Number of citations: 13 link.springer.com
Y Tan, V Wachtendorf, T Kukofka… - Journal of Applied …, 2021 - Wiley Online Library
The durability of flame retardancy is a challenge for cables over long lifetimes. The degradation of flame retardance is investigated in two kinds of exposures, artificial weathering and …
Number of citations: 9 onlinelibrary.wiley.com
J Zhang, L Wang, Y Zhao - Materials & Design, 2013 - Elsevier
In this article, tetrakis [methylene-3-(3, 5-di-tert-butyl-4-hydroxy phenyl) propionyloxy] methane (AO-60) with hydrogen bonds was designed to interpenetrate into the chemical …
Number of citations: 7 www.sciencedirect.com
W Yu, T Reitberger, T Hjertberg, J Oderkerk… - … degradation and stability, 2015 - Elsevier
A series of polyethylene tape samples containing 8 different phenolic antioxidants (concentration = 0.1 ± 0.01 wt.%) were exposed to water containing 10 ppm chlorine dioxide buffered …
Number of citations: 30 www.sciencedirect.com
Y Tan, V Wachtendorf, P Klack… - Journal of Applied …, 2020 - Wiley Online Library
Scientific publications addressing the durability of the flame retardance of cables during their long‐term application are rare and our understanding lacks. Three commercial flame …
Number of citations: 10 onlinelibrary.wiley.com
LB Fitaroni, JA de Lima, SA Cruz, WR Waldman - Polymer Testing, 2016 - Elsevier
The thermo-oxidative stability of polymeric materials reinforced with mineral fillers, such as clays, may be lower than that of pristine polymers, due to the presence of metallic ions and …
Number of citations: 12 www.sciencedirect.com

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